molecular formula C9H12N2 B576228 6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine CAS No. 185510-15-0

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine

カタログ番号: B576228
CAS番号: 185510-15-0
分子量: 148.209
InChIキー: FCICAJXRVMPKJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines elements of both pyridine and azepine rings, making it a versatile scaffold for drug development and other scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This reaction sequence includes multiple steps and allows for the preparation of gram quantities of the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Efficient and scalable synthesis methods are crucial for producing this compound in quantities sufficient for research and potential therapeutic use.

化学反応の分析

Types of Reactions

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

科学的研究の応用

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine has a wide range of scientific research applications:

作用機序

The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine depends on its specific application. For instance, as a CCR2 antagonist, it binds to the CCR2 receptor and inhibits its activity, which can modulate immune responses and inflammation . The molecular targets and pathways involved include the CCR2 receptor and associated signaling pathways.

類似化合物との比較

Similar Compounds

Uniqueness

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine is unique due to its specific combination of pyridine and azepine rings, which provides a distinct scaffold for drug development. Its ability to act as a CCR2 antagonist with high selectivity and potency further distinguishes it from other similar compounds .

生物活性

6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines elements from both pyridine and azepine rings, making it a versatile scaffold for drug development. Its biological activities primarily revolve around its role as a chemokine receptor antagonist, particularly targeting the CCR2 receptor.

  • Molecular Formula : C9_9H12_{12}N2_2
  • Molecular Weight : 148.20 g/mol
  • CAS Number : 185510-15-0
  • InChI Key : FCICAJXRVMPKJZ-UHFFFAOYSA-N

The primary mechanism of action for this compound involves its antagonistic effects on the CCR2 receptor. By binding to this receptor, the compound inhibits its activity, which can modulate immune responses and inflammation. This is particularly relevant in the context of diseases characterized by chronic inflammation and immune dysregulation.

Biological Activity and Therapeutic Potential

Research has demonstrated that this compound exhibits significant biological activity:

  • CCR2 Antagonism : Studies indicate that derivatives of this compound can achieve nanomolar inhibitory activity against CCR2. For instance, one derivative showed an IC50_{50} value of 61 nM with a tenfold selectivity for CCR2 over CCR5 .
  • Anti-inflammatory Effects : The inhibition of CCR2 by this compound has been linked to reduced recruitment of monocytes to inflamed tissues, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
  • Antiparasitic Activity : Although less studied in this context, related compounds in the pyridoazepine family have shown promise against parasitic infections like malaria. For example, compounds with similar structures have demonstrated significant potency against Plasmodium falciparum .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Synthesis and Evaluation : A study focused on synthesizing various derivatives of this compound to evaluate their CCR2 antagonistic properties. The findings revealed that specific substitutions at the C-1 and N-6 positions significantly enhanced receptor binding affinity .
  • In Vivo Studies : In vivo experiments demonstrated that certain derivatives could effectively reduce inflammatory markers in animal models of disease. These studies support the potential use of this compound in therapeutic settings targeting immune-mediated disorders.
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the core structure can lead to improved potency and selectivity for CCR2. For instance, introducing electron-withdrawing groups at specific positions on the aromatic ring has been shown to enhance activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50_{50} Value
This compoundStructureCCR2 Antagonist61 nM
3,4-Dihydro-2,6-naphthyridin-1(2H)-one-Moderate AntagonistVaries
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-Weak Antagonist>400 nM

特性

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-8-3-5-11-7-9(8)6-10-4-1/h3,5,7,10H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCICAJXRVMPKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。